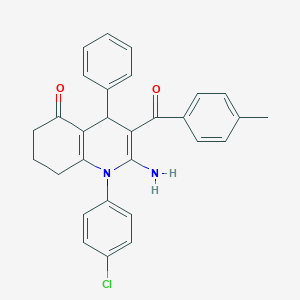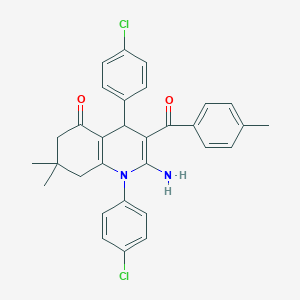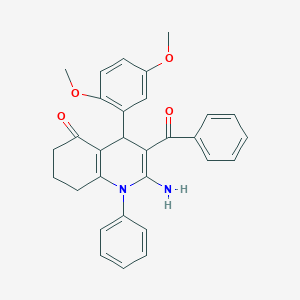![molecular formula C22H30N4O4 B304435 3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, resulting in increased glucose excretion in the urine.
作用机制
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting this transporter, dapagliflozin increases glucose excretion in the urine, resulting in lower blood glucose levels.
Biochemical and physiological effects:
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and decrease blood pressure in patients with type 2 diabetes mellitus. Additionally, dapagliflozin has been shown to have a positive effect on lipid metabolism, resulting in decreased levels of triglycerides and LDL cholesterol.
实验室实验的优点和局限性
One advantage of dapagliflozin in lab experiments is its specificity for the SGLT2 transporter, which allows for more targeted studies of glucose metabolism. However, one limitation is that dapagliflozin is not effective in patients with type 1 diabetes mellitus, limiting its use in certain experimental settings.
未来方向
Future research on dapagliflozin could focus on its potential use in the treatment of other conditions, such as heart failure and chronic kidney disease. Additionally, studies could investigate the long-term safety and efficacy of dapagliflozin in patients with type 2 diabetes mellitus. Finally, research could explore the potential use of dapagliflozin in combination with other glucose-lowering agents to improve overall glycemic control in patients with type 2 diabetes mellitus.
合成方法
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen is synthesized using a multi-step process starting with the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-(diethylamino)-3-nitrobenzoic acid. This compound is then reacted with ethyl acetoacetate to form 4-(diethylamino)-3-nitrophenyl-2-oxobutanoate, which is subsequently reduced to 4-(diethylamino)-3-nitrophenyl)butan-2-one. The final step involves the reaction of this compound with 2,5-dimethyl-3,6-dihydropyridin-4-one to form dapagliflozin.
科学研究应用
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen has been extensively studied in clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to lower blood glucose levels, reduce body weight, and improve cardiovascular outcomes in patients with type 2 diabetes mellitus. Additionally, dapagliflozin has been investigated for its potential use in the treatment of heart failure and chronic kidney disease.
属性
产品名称 |
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione |
|---|---|
分子式 |
C22H30N4O4 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
3-(diethylamino)-1-[4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H30N4O4/c1-5-23(6-2)17-13-19(27)25(21(17)29)15-9-11-16(12-10-15)26-20(28)14-18(22(26)30)24(7-3)8-4/h9-12,17-18H,5-8,13-14H2,1-4H3 |
InChI 键 |
DCSAANTUNCFNMM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(CC)CC |
规范 SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)

